molecular formula C19H16N2O3S B2523165 N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 332885-82-2

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2523165
CAS RN: 332885-82-2
M. Wt: 352.41
InChI Key: BGVYRODZDHWAHW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as DMBI-S, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It is a sulfonamide derivative of indole, and its unique chemical structure has led to its investigation as a potential therapeutic agent for various diseases.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Sulfonamide-based compounds often display bioactivity, making them valuable in drug discovery. Researchers have explored the potential of this compound as a lead structure for designing novel drugs. Its unique fused heterocyclic scaffold could serve as a starting point for developing pharmaceutical agents targeting specific diseases. Further studies are needed to elucidate its interactions with biological targets and assess its therapeutic potential .

Anticancer Agents

Indole derivatives have shown promise as anticancer agents due to their ability to interfere with cell growth and proliferation. The presence of the sulfonamide group in this compound may enhance its cytotoxic effects. Investigating its impact on cancer cell lines and understanding its mechanism of action could lead to the development of targeted therapies .

Multicomponent Reactions

Indoles, including this compound, participate in multicomponent reactions (MCRs) to form complex heterocyclic structures. MCRs offer efficient routes for synthesizing diverse compounds. Researchers have explored the use of indoles in MCRs during the period from 2012 to 2017, leading to the creation of various heterocyclic molecules. This compound’s involvement in MCRs could contribute to the synthesis of new chemical entities .

Agrochemicals

Indole-3-acetic acid (IAA), a plant hormone derived from tryptophan, plays a crucial role in plant growth and development. Although not directly related to the compound , understanding the biological activity of indole derivatives can inform the design of agrochemicals. Researchers investigate the effects of indole-based compounds on crop yield, disease resistance, and stress tolerance .

Material Science

The unique structure of this compound, with its fused heterocyclic rings, may find applications in material science. Researchers explore the use of indole derivatives as building blocks for functional materials, such as organic semiconductors, sensors, and optoelectronic devices. The sulfonamide moiety could impart specific properties to these materials .

Analytical Chemistry

Indole derivatives have been employed in analytical methods, including spectroscopy and chromatography. The compound’s characteristic absorption bands in the infrared (IR) region can be useful for identifying and quantifying it. Researchers have studied the stretching vibrations of indole-sulfonamide derivatives, providing insights into their structural features .

Mechanism of Action

    Target of action

    Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

    Mode of action

    By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

    Biochemical pathways

    The inhibition of folic acid synthesis disrupts the production of nucleotides, which are the building blocks of DNA. This prevents the bacteria from replicating and growing .

    Pharmacokinetics

    The ADME properties of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

    Result of action

    The ultimate effect of sulfonamides is the prevention of bacterial growth and replication, leading to the eventual death of the bacterial cells .

    Action environment

    The efficacy and stability of sulfonamides can be influenced by various factors, including the pH of the environment, the presence of other drugs, and the individual’s health status .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-11-6-7-12(2)16(10-11)21-25(23,24)17-9-8-15-18-13(17)4-3-5-14(18)19(22)20-15/h3-10,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVYRODZDHWAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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